1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Overview
Description
1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.20082506 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metal-Induced Organic Ligand Fusion
The study by Jin‐Ming Chen et al. (2020) discusses a domino fusion of organic ligands dependent on metal-induced and oxygen insertion reactions. This research, although not directly related to the specific compound requested, showcases the intricate chemistry involved in the creation of large molecules through metal coordination. It highlights the role of metals in organic synthesis, potentially relevant for understanding the synthesis or applications of complex organic compounds like the one (Chen et al., 2020).
Novel Oxadiazole Derivatives from Benzimidazole
B. Vishwanathan and B. Gurupadayya (2014) focused on synthesizing novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. While not directly referencing the compound of interest, this research underscores the diversity and potential applications of benzimidazole derivatives in synthesizing new chemical entities with varied properties. Such studies are crucial for expanding the library of compounds with potential therapeutic or material science applications (Vishwanathan & Gurupadayya, 2014).
Eco-Friendly Corrosion Inhibitors
M. Yadav, T. Sarkar, and Taniya Purkait (2015) explored amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as eco-friendly corrosion inhibitors for steel. This study illustrates the potential industrial applications of benzimidazole derivatives in corrosion prevention, highlighting how organic compounds can offer environmentally friendly solutions to common industrial challenges (Yadav, Sarkar, & Purkait, 2015).
Synthesis and Characterization of Coordination Compounds
Research on the synthesis and characterization of coordination compounds, like those by Ahmed N. Al‐Hakimi et al. (2020), provides insights into the structural and functional diversity achievable with complex organic molecules. These studies are foundational for developing materials with specific properties, such as catalytic activity, luminescence, or biological activity, which may align with the scientific research applications of compounds like the one mentioned (Al‐Hakimi et al., 2020).
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-1-benzylpyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-27(16-23-25-10-11-28(23)2)14-20-15-29(13-18-6-4-3-5-7-18)26-24(20)19-8-9-21-22(12-19)31-17-30-21/h3-12,15H,13-14,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEAMAUOWVKCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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